

Improving the bioavailability of GSK1059865

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Compound of Interest

Compound Name: GSK1059865

Cat. No.: B15620036

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Technical Support Center: GSK1059865

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **GSK1059865**, a selective orexin-1 receptor antagonist. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on improving its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is **GSK1059865** and what is its primary mechanism of action?

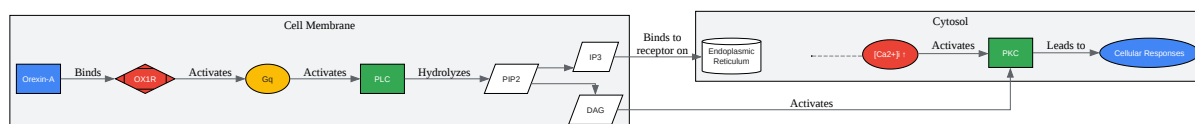
GSK1059865 is a potent and selective antagonist of the orexin-1 receptor (OX1R). Orexin-A and orexin-B are neuropeptides that regulate various physiological functions, including wakefulness, reward, and motivation, by binding to OX1R and OX2R. **GSK1059865** selectively blocks the signaling of orexin-A at the OX1R, thereby modulating downstream cellular responses. This selectivity makes it a valuable tool for studying the specific roles of the OX1R in various physiological and pathological processes.

Q2: What is the signaling pathway downstream of the orexin-1 receptor?

The orexin-1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its ligand, orexin-A, the OX1R primarily couples to the Gq alpha subunit of the heterotrimeric G-protein. This activation initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic

reticulum, leading to the release of intracellular calcium (Ca^{2+}). The increase in intracellular Ca^{2+} and the activation of DAG lead to the activation of protein kinase C (PKC) and other downstream effectors, ultimately resulting in various cellular responses.

Caption: Orexin-1 Receptor Signaling Pathway.



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Q3: What are the known physicochemical properties of **GSK1059865** relevant to bioavailability?

While a specific Biopharmaceutics Classification System (BCS) classification for **GSK1059865** is not publicly available, it is known to be a small molecule inhibitor with characteristics that suggest it is likely a BCS Class II or IV compound (poorly soluble, with either high or low permeability). It has high lipophilicity, which often correlates with poor aqueous solubility. Its solubility is reported to be high in dimethyl sulfoxide (DMSO).

Q4: Is there any available data on the oral bioavailability of **GSK1059865**?

Specific oral bioavailability data for **GSK1059865** in percentage terms is not readily available in the public domain. However, preclinical studies have reported "favorable pharmacokinetic properties" and a brain-to-blood ratio of approximately 0.3 after intraperitoneal administration, indicating that the compound can cross the blood-brain barrier. The lack of specific oral bioavailability data suggests that researchers should anticipate potential challenges with oral absorption and may need to optimize formulations for their in vivo experiments. For context,

another orexin receptor antagonist, almorexant, was reported to have an absolute oral bioavailability of 11.2%.

Troubleshooting Guide: Improving GSK1059865 Bioavailability

This guide provides strategies to address common issues related to the low aqueous solubility and potential poor oral bioavailability of **GSK1059865**.

Issue 1: Poor dissolution of **GSK1059865** in aqueous buffers for in vitro assays.

Potential Cause	Troubleshooting Strategy	Expected Outcome
High lipophilicity and crystalline nature of the compound.	Use of Co-solvents: Prepare stock solutions in an organic solvent like DMSO and then dilute into the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid off-target effects.	Increased apparent solubility in the final assay medium.
pH Adjustment: Investigate the pH-solubility profile of GSK1059865. If it has ionizable groups, adjusting the pH of the buffer may improve solubility.	Enhanced solubility if the compound is acidic or basic.	
Use of Solubilizing Excipients: Incorporate surfactants (e.g., Tween 80, Cremophor EL) or cyclodextrins (e.g., β -cyclodextrin, HP- β -CD, SBE- β -CD) in the buffer.	Formation of micelles or inclusion complexes that increase the solubility of the compound.	

Issue 2: Low and variable oral bioavailability in animal studies.

Potential Cause	Troubleshooting Strategy	Expected Outcome
Poor aqueous solubility leading to limited dissolution in the gastrointestinal tract.	Particle Size Reduction: Employ micronization or nanosization techniques to increase the surface area of the drug particles.	Faster dissolution rate and potentially increased absorption.
Amorphous Solid Dispersions (ASDs): Formulate GSK1059865 as an ASD with a suitable polymer carrier (e.g., PVP, HPMC).	The amorphous form has higher energy and thus greater apparent solubility and dissolution rate compared to the crystalline form.	
Lipid-Based Formulations: Develop a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS). These formulations can enhance solubilization in the gut and promote lymphatic transport.	Improved absorption and potentially reduced first-pass metabolism.	
Complexation with Cyclodextrins: Prepare an inclusion complex of GSK1059865 with a cyclodextrin derivative.	Increased aqueous solubility and dissolution rate of the compound in the GI tract.	
Poor permeability across the intestinal epithelium.	Permeation Enhancers: Include safe and effective permeation enhancers in the formulation. (Note: This should be done with caution and thorough investigation of potential toxicity).	Increased flux of the drug across the intestinal wall.
P-glycoprotein (P-gp) efflux.	Co-administration with a P-gp Inhibitor: In preclinical studies, co-administration with a known	Increased systemic exposure if P-gp efflux is significant.

P-gp inhibitor can help
determine if efflux is a limiting
factor.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin-Based Formulation for In Vivo (Parenteral) Administration

This protocol is based on formulations reported for **GSK1059865** in preclinical studies.

Materials:

- **GSK1059865** powder
- Sulfobutylether- β -cyclodextrin (SBE- β -CD)
- Sterile saline (0.9% NaCl)
- Vortex mixer
- Sonicator

Procedure:

- Prepare a 30% (w/v) solution of SBE- β -CD in sterile saline.
- Weigh the required amount of **GSK1059865** to achieve a final concentration of 3.33 mg/mL.
- Add the **GSK1059865** powder to the 30% SBE- β -CD solution.
- Vortex the mixture vigorously for 5-10 minutes.
- Sonicate the suspension in a bath sonicator until the solution becomes clear. Gentle heating may be applied if necessary, but monitor for any degradation.
- Visually inspect the solution for any particulate matter before administration.

- Filter the solution through a 0.22 μm sterile filter if required for the specific route of administration.

Protocol 2: Preparation of a Co-solvent/Cyclodextrin Formulation for In Vivo (Parenteral) Administration

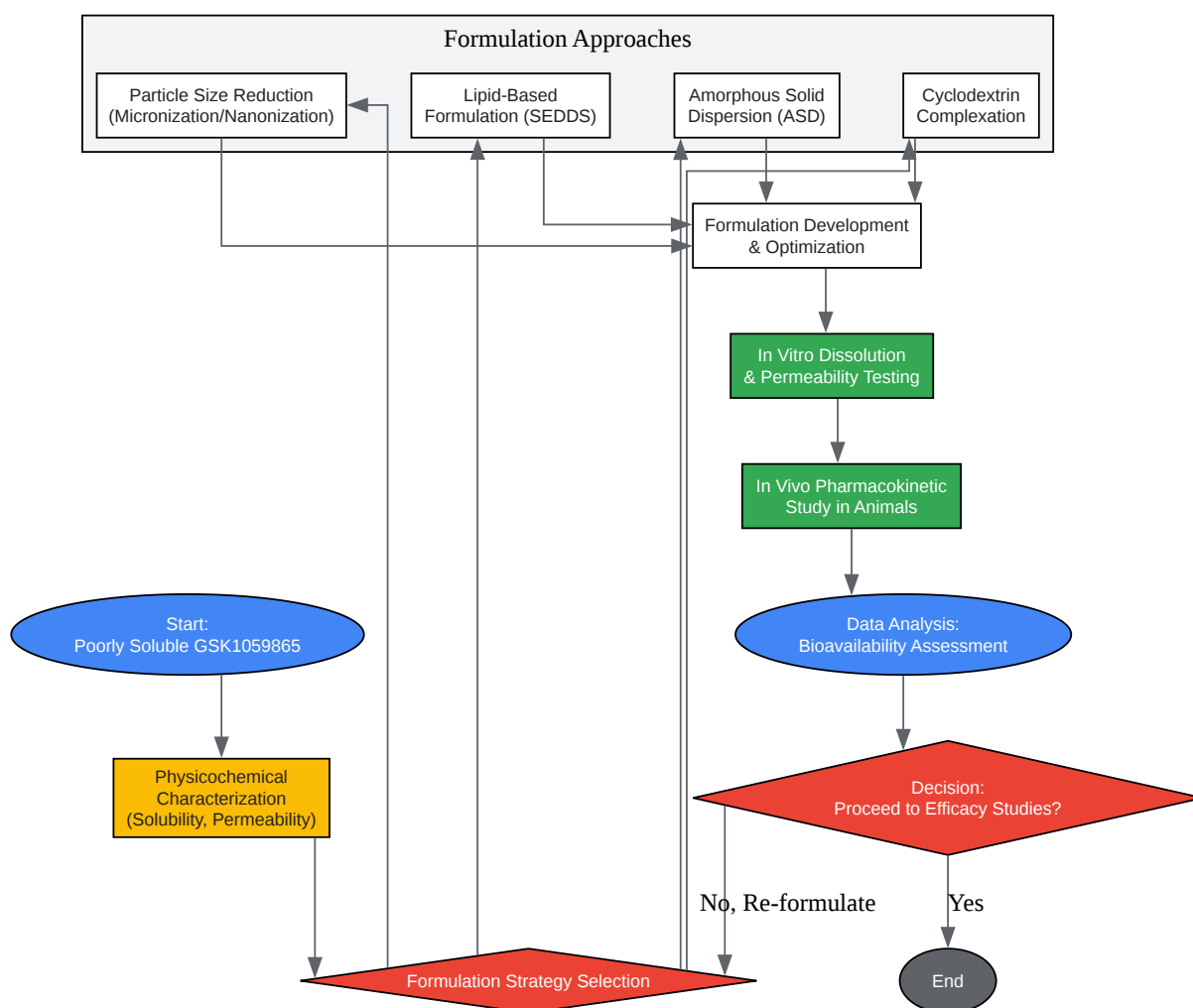
Materials:

- **GSK1059865** powder
- Polyethylene glycol 300 (PEG300)
- Hydroxypropyl- β -cyclodextrin (HP- β -CD)
- Sterile saline (0.9% NaCl)
- Vortex mixer
- Sonicator

Procedure:

- Prepare a 10% (w/v) solution of HP- β -CD in sterile saline.
- Prepare the vehicle by mixing 30% PEG300 with 70% of the 10% HP- β -CD in saline solution.
- Weigh the required amount of **GSK1059865** to achieve a final concentration of 5 mg/mL.
- Add the **GSK1059865** powder to the vehicle.
- Vortex the mixture thoroughly.
- Sonicate the suspension until it is uniformly dispersed. Note that this may result in a suspended solution rather than a clear one.
- Ensure the suspension is well-mixed immediately before each administration.

Caption: General workflow for developing an oral formulation for a poorly soluble compound like **GSK1059865**.



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Quantitative Data Summary

The following tables summarize formulation strategies and resulting solubility/permeability improvements for orexin receptor antagonists and other poorly soluble compounds, which can serve as a reference for formulating **GSK1059865**.

Table 1: Formulation Strategies and Reported Solubilities for Orexin Receptor Antagonists

Compound	Formulation Strategy	Solvent/Medium	Reported Solubility
GSK1059865	Co-solvent	DMSO	~200 mg/mL
GSK1059865	Cyclodextrin Complexation	30% SBE- β -CD in Saline	3.33 mg/mL
GSK1059865	Co-solvent/Cyclodextrin	30% PEG300 in 70% (10% HP- β -CD in Saline)	5 mg/mL (suspension)
Almorexant	Standard Tablet	Not specified	Absolute oral bioavailability of 11.2%
Compound 44 (OX1R Antagonist)	N/A (intrinsic property)	pH 7.4 buffer	>200 μ M (kinetic solubility)
Compound 5 (OX1R Antagonist)	N/A (intrinsic property)	pH 7.4 buffer	77.8 μ M (kinetic solubility)

Table 2: Permeability Data for Selected Orexin-1 Receptor Antagonists

Compound	Assay System	Apparent Permeability (P _{app}) (cm/s)	Efflux Ratio
Compound 44	MDCK-MDR1 cells	14.7×10^{-6}	3.3
Compound 5	MDCK-MDR1 cells	$>10 \times 10^{-6}$	3.0

Disclaimer: This information is intended for research purposes only. The provided protocols and troubleshooting strategies should be adapted and validated for specific experimental conditions. Always refer to the relevant safety data sheets (SDS) and follow good laboratory practices when handling chemical compounds and conducting experiments.

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